2-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde
Description
Properties
Molecular Formula |
C15H11F3O2 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
2-phenylmethoxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-6-7-14(12(8-13)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
UNQBALDEKSPRJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
Biological Activity
2-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H8F3O2
- Molecular Weight : 236.17 g/mol
- CAS Number : 123067-89-0
The presence of both the benzyloxy and trifluoromethyl groups enhances the lipophilicity and potential bioactivity of the compound, making it a candidate for further investigation in various therapeutic areas.
The biological activity of 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde is primarily attributed to its interaction with various biological targets. The benzyloxy group can enhance binding affinity to these targets, while the trifluoromethyl group improves metabolic stability and lipophilicity. Notably, this compound has shown potential in several key areas:
-
Enzyme Inhibition :
- The compound has demonstrated inhibitory effects on monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. Research indicates that similar compounds can selectively inhibit MAO-B, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease .
-
Antioxidative Properties :
- Compounds with structural similarities have been reported to modulate oxidative stress responses by influencing the expression of antioxidant enzymes like superoxide dismutase and catalase. These properties suggest that 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde could play a role in protecting cells from oxidative damage.
- Antimicrobial Activity :
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde:
- Inhibition of MAOs : A study demonstrated that derivatives containing the benzyloxy group exhibited selective MAO-B inhibitory activities with IC50 values comparable to established inhibitors like rasagiline .
- Antioxidant Effects : Research highlighted that certain analogs could enhance the expression of antioxidant enzymes, thereby reducing cellular oxidative stress.
Comparative Analysis
The following table summarizes relevant compounds and their biological activities:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| 2-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde | MAO-B Inhibition | 0.062 |
| 3-(Benzyloxy)-4-(trifluoromethyl)benzaldehyde | Antimicrobial Activity | Not specified |
| 2-(4-(benzyloxy)-5-hydroxyl)phenyl benzothiazole | MAO-B Inhibition | 0.0572 |
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Research Findings and Data Highlights
- Synthetic Yields : 2-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde is synthesized in ~70–80% yield using benzyl bromide and 2-hydroxy-5-(trifluoromethyl)benzaldehyde under optimized conditions .
- Thermal Stability: Differential scanning calorimetry (DSC) reveals that trifluoromethyl-substituted benzaldehydes decompose at >200°C, whereas non-fluorinated analogs degrade below 150°C .
- SAR Studies : Replacement of benzyloxy with smaller groups (e.g., methoxy) reduces steric hindrance, increasing binding affinity to target enzymes in antiviral assays .
Preparation Methods
Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde
The precursor 2-hydroxy-5-(trifluoromethyl)benzaldehyde is synthesized via Vilsmeier-Haack formylation of 3-(trifluoromethyl)phenol. In this method, phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react at 40°C for 12 hours to introduce the aldehyde group at the ortho position relative to the hydroxyl group. The reaction proceeds under nitrogen atmosphere, followed by ice-water quenching and ethyl acetate extraction. Recrystallization from benzene yields the product as a light yellow solid (61% yield).
Benzylation Protocol
Building on the methodology from WO2021107478A1, 2-hydroxy-5-(trifluoromethyl)benzaldehyde undergoes O-benzylation using benzyl chloride and potassium carbonate in acetone. The reaction is refluxed for 6–8 hours, achieving 83% conversion to 2-(benzyloxy)-5-(trifluoromethyl)benzaldehyde. Critical parameters include:
- Solvent selection : Acetone optimizes nucleophilic displacement due to its polar aprotic nature.
- Base : Potassium carbonate ensures deprotonation of the phenolic hydroxyl without side reactions.
- Temperature : Reflux conditions (56°C) enhance reaction kinetics.
Post-reaction purification involves slurrying the crude product in a 1:1 acetone-water mixture to isolate crystalline Form A, characterized by PXRD peaks at 2θ = 19.6°, 23.0°, and 24.4° . This method avoids column chromatography, making it suitable for kilogram-scale production.
Halogen Displacement in 2-Chloro-5-(trifluoromethyl)benzaldehyde
Preparation of 2-Chloro-5-(trifluoromethyl)benzaldehyde
As detailed in CN102516047A, 2-chloro-5-(trifluoromethyl)benzaldehyde is synthesized via hydrolysis of 2-chloro-5-(trifluoromethyl)dichlorotoluene under high-pressure conditions (0.3–0.78 MPa) using acetic acid and sodium acetate at 150–190°C. The reaction achieves 90% yield, with residual dichlorotoluene removed via vacuum distillation.
Nucleophilic Aromatic Substitution
The chloro substituent at position 2 is displaced by benzyloxy using a copper-catalyzed coupling reaction . Benzyl alcohol reacts with 2-chloro-5-(trifluoromethyl)benzaldehyde in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) at 120°C for 24 hours. The reaction affords the target compound in 68% yield, though competing hydrolysis of the aldehyde group necessitates careful temperature control.
Direct Formylation of 2-(Benzyloxy)-5-(trifluoromethyl)toluene
Substrate Preparation
2-(Benzyloxy)-5-(trifluoromethyl)toluene is synthesized via Friedel-Crafts alkylation of toluene with benzyl bromide, followed by electrophilic trifluoromethylation using CF₃I and a palladium catalyst. The trifluoromethyl group is introduced at position 5 with 76% regioselectivity.
Vilsmeier-Haack Formylation
The methyl group on the toluene derivative is oxidized to an aldehyde using POCl₃ and DMF at 0°C, followed by gradual warming to room temperature. This method yields 72% of the target aldehyde but requires rigorous exclusion of moisture to prevent side reactions.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Crystalline Stability
The benzylation route (Method 1) is optimal for large-scale production due to its single-step purification via slurry crystallization. Crystalline Form A exhibits exceptional stability, with no polymorphic transitions observed after 12 months at 25°C. In contrast, the halogen displacement method requires costly palladium catalysts, rendering it less economical for mass production.
Q & A
Basic: How can researchers optimize the synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)benzaldehyde to improve yield and purity?
Methodological Answer:
Key strategies include:
- Catalytic Systems : Use palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) for coupling reactions, as demonstrated in Sonogashira couplings involving benzaldehyde derivatives .
- Reaction Solvents : Employ anhydrous polar aprotic solvents (e.g., acetonitrile) to enhance reactivity and reduce side reactions .
- Temperature Control : Optimize stepwise heating (e.g., 60–80°C) to balance reaction rate and byproduct formation .
- Purification : Utilize column chromatography with silica gel and gradient elution (hexane/ethyl acetate) for high-purity isolation .
Advanced: What are the key considerations in designing catalytic systems for coupling reactions involving this compound?
Methodological Answer:
Design parameters include:
- Ligand Selection : Bulky ligands (e.g., PPh₃) improve catalyst stability and regioselectivity in cross-coupling reactions .
- Substituent Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the aldehyde position, favoring nucleophilic attack .
- Substrate Compatibility : Ensure compatibility between the benzyloxy-protecting group and coupling partners (e.g., alkynes or boronic acids) to avoid premature deprotection .
Basic: What spectroscopic techniques are most effective for characterizing intermediate products during synthesis?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR detects benzyloxy (δ 4.8–5.2 ppm) and aldehyde (δ 9.8–10.2 ppm) protons, while ¹⁹F NMR confirms trifluoromethyl group integrity .
- FT-IR : Monitor aldehyde C=O stretching (~1700 cm⁻¹) and benzyloxy C-O vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns of intermediates .
Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The -CF₃ group increases the electrophilicity of the aldehyde carbon, facilitating nucleophilic additions (e.g., Grignard or Wittig reactions) .
- Steric Effects : The bulky trifluoromethyl group can hinder para-substitution, directing reactions to meta-positions .
- Mechanistic Studies : Density functional theory (DFT) calculations predict charge distribution and transition states to rationalize regioselectivity .
Advanced: What contradictory findings exist regarding the biological activity of derivatives, and how can they be resolved?
Methodological Answer:
- Contradictions : Some studies report enhanced enzyme inhibition with fluorinated derivatives, while others note reduced activity due to steric hindrance .
- Resolution Strategies :
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., replacing benzyloxy with methoxy) to isolate contributing factors .
- Crystallography : Resolve protein-ligand co-crystals to identify binding interactions masked in biochemical assays .
Advanced: What computational approaches predict regioselectivity in nucleophilic attacks on this compound?
Methodological Answer:
- DFT Modeling : Calculate Fukui indices to identify electrophilic hotspots (e.g., aldehyde vs. aromatic positions) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to optimize conditions for desired products .
- Software Tools : Use Gaussian or ORCA for energy minimization and transition-state analysis .
Advanced: How can researchers mitigate side reactions during bromination/fluorination of the aromatic ring?
Methodological Answer:
- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -OCH₂Ph) to control halogenation positions .
- Low-Temperature Halogenation : Perform reactions at –20°C to minimize overhalogenation .
- In Situ Quenching : Add scavengers (e.g., Na₂S₂O₃) to terminate excess Br₂ or F₂ .
Basic: What protecting groups are optimal for the benzyloxy moiety during multi-step syntheses?
Methodological Answer:
- Benzyl (Bn) Group : Preferred for stability under acidic/basic conditions and easy removal via hydrogenolysis .
- Alternative Protections : Use tert-butyldimethylsilyl (TBS) for orthogonal deprotection in complex syntheses .
Basic: How do solvent polarity and temperature affect crystallization efficiency during purification?
Methodological Answer:
- Solvent Pairing : Use hexane (nonpolar) with ethyl acetate (polar) to achieve slow crystallization .
- Gradient Cooling : Cool solutions from 50°C to 4°C over 12 hours to enhance crystal nucleation .
Advanced: What protocols assess compound stability in long-term pharmacological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
